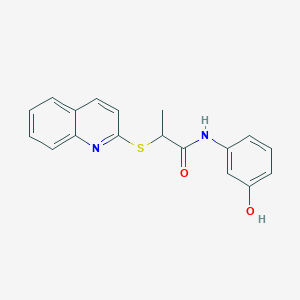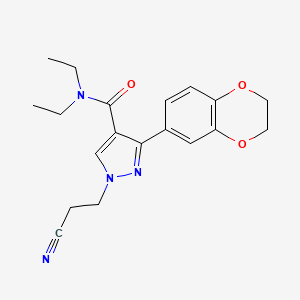
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide, also known as HQP-1351, is a novel drug candidate that has been developed for the treatment of bacterial infections. It belongs to the class of compounds known as bacterial type II topoisomerase inhibitors, which target the DNA replication machinery of bacteria. HQP-1351 has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety.
Wirkmechanismus
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide exerts its antibacterial activity by inhibiting the activity of bacterial type II topoisomerases, which are enzymes that are essential for DNA replication and cell division in bacteria. Specifically, N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide binds to the DNA cleavage complex formed by the topoisomerase enzyme and prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately bacterial cell death.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide has been shown to have minimal toxicity in animal models, with no significant adverse effects observed at therapeutic doses. In addition to its antibacterial activity, N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of bacterial infections that are associated with inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide is its broad-spectrum activity against a range of bacterial pathogens, including drug-resistant strains. This makes it a promising candidate for the treatment of bacterial infections that are difficult to treat with existing antibiotics. However, one limitation of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide is that it is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established.
Zukünftige Richtungen
There are several potential future directions for the development of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide. One area of interest is the optimization of the drug's pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and dosing regimen. Another area of research is the investigation of combination therapies with other antibiotics, which may enhance the overall efficacy of treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide and its potential for the development of resistance in bacterial populations.
Synthesemethoden
The synthesis of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-hydroxybenzaldehyde, which is then reacted with 2-aminobenzoic acid to form the key intermediate, 3-hydroxy-N-(2-carboxyphenyl)benzamide. This intermediate is then subjected to a series of reactions, including esterification, thiolation, and reduction, to yield the final product, N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide exhibits potent activity against drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae (CRE). In vivo studies in animal models have also demonstrated the efficacy of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide in treating bacterial infections.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(18(22)19-14-6-4-7-15(21)11-14)23-17-10-9-13-5-2-3-8-16(13)20-17/h2-12,21H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSYHWDALCJHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)O)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4989659.png)


![4-{5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B4989678.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989682.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B4989686.png)
![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinylmethyl)methanamine](/img/structure/B4989701.png)
![2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)

![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)

![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)